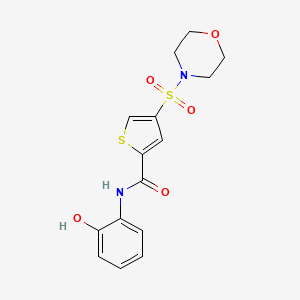

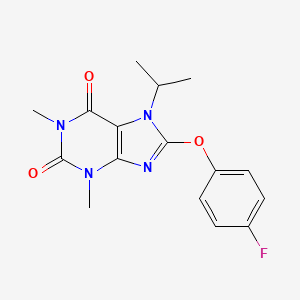

![molecular formula C10H14N2O4S B5523815 3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)

3-[(ethylamino)sulfonyl]-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(ethylamino)sulfonyl]-4-methoxybenzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. It is a selective inhibitor of RAC1, a protein that plays a crucial role in regulating various cellular processes such as cell migration, proliferation, and differentiation.

Applications De Recherche Scientifique

Transformation and Excretion in Biological Systems

3-[(ethylamino)sulfonyl]-4-methoxybenzamide undergoes various transformations in biological systems. A study by Arita et al. (1970) explored its transformation in rabbits, revealing several metabolites in urine post oral administration. This includes oxidation products and water-soluble conjugates like N4-glucuronide and N4-sulfonate, along with the unchanged compound (Arita et al., 1970).

Imaging Applications in Medicine

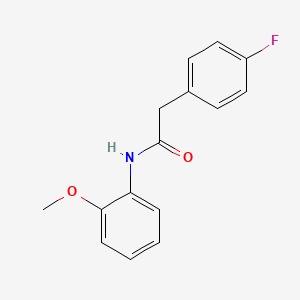

N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, a derivative of this compound, has been studied for its potential in visualizing primary breast tumors in humans in vivo. This compound binds preferentially to sigma receptors overexpressed in breast cancer cells, as demonstrated in a study by Caveliers et al. (2002) (Caveliers et al., 2002).

Solid State Structure Analysis

The solid-state structure of compounds related to this compound, such as glibenclamide, has been a subject of research. Sanz et al. (2012) investigated the structure of glibenclamide, both in solution and solid state, through NMR spectroscopy and theoretical calculations (Sanz et al., 2012).

Synthesis and Biological Activity

The synthesis of analogues and derivatives of this compound and their biological activities, particularly hypoglycemic and hypolipidemic activities, have been explored. Ahmadi et al. (2014) synthesized new analogues of glibenclamide and evaluated their glucose and lipid-lowering activities in diabetic rats (Ahmadi et al., 2014).

Electrophysiological Activity

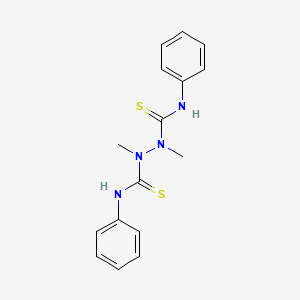

Research has also delved into the electrophysiological activity of benzamide derivatives. Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating their potential as selective class III agents (Morgan et al., 1990).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(ethylsulfamoyl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-3-12-17(14,15)9-6-7(10(11)13)4-5-8(9)16-2/h4-6,12H,3H2,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQGHXSYUJVGML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5523757.png)

![2-[({[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5523779.png)

![3-ethyl-8-[(1-methyl-1H-indol-6-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5523800.png)

![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)

![N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)

![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)

![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)